molecular formula C25H24N4O3S B7477000 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide

Katalognummer B7477000
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: HMDDZSXOTPTRFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide, also known as BIRB 796, is a small molecule inhibitor that targets p38 mitogen-activated protein kinase (MAPK). This compound has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 targets the p38 MAPK signaling pathway, which plays a critical role in various cellular processes, including inflammation, apoptosis, and cell differentiation. This compound 796 inhibits the activity of p38 MAPK by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
This compound 796 has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor cell growth, and protecting neurons against oxidative stress. In addition, this compound 796 has been shown to have a synergistic effect with chemotherapy drugs, making it a potentially valuable addition to cancer treatment regimens.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 in lab experiments is its specificity for the p38 MAPK signaling pathway, which allows for precise targeting of this pathway without affecting other signaling pathways. However, one limitation of using this compound 796 is its potential toxicity, which can vary depending on the cell type and concentration used.

Zukünftige Richtungen

There are several future directions for research on N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796, including:
1. Investigating the potential of this compound 796 as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
2. Developing more potent and selective inhibitors of the p38 MAPK signaling pathway.
3. Studying the synergistic effects of this compound 796 with other drugs in the treatment of cancer.
4. Investigating the potential of this compound 796 as a therapeutic agent for autoimmune diseases, such as multiple sclerosis and lupus.
5. Studying the mechanisms underlying the potential neuroprotective effects of this compound 796.

Synthesemethoden

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 involves several steps, including the reaction of 4-(1H-benzimidazol-2-yl)aniline with 4-fluoro-3-nitrobenzoic acid, followed by reduction and cyclization to form the benzimidazole ring. The resulting compound is then reacted with piperidine and sulfonamide to form this compound 796.

Wissenschaftliche Forschungsanwendungen

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide 796 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound 796 has been shown to inhibit the growth of tumor cells and sensitize them to chemotherapy. In inflammation research, this compound 796 has been shown to reduce inflammation and alleviate symptoms of rheumatoid arthritis. In neurodegenerative disorder research, this compound 796 has been shown to protect neurons against oxidative stress and prevent cell death.

Eigenschaften

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c30-25(19-7-6-8-21(17-19)33(31,32)29-15-4-1-5-16-29)26-20-13-11-18(12-14-20)24-27-22-9-2-3-10-23(22)28-24/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDDZSXOTPTRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.